molecular formula C14H9FN2O2S B12524666 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 821007-32-3

5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12524666
CAS No.: 821007-32-3
M. Wt: 288.30 g/mol
InChI Key: WHIFUYJIESEPHP-UHFFFAOYSA-N
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Description

5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that belongs to the class of oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The anticonvulsant activity of 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione is believed to be mediated through its interaction with benzodiazepine receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, thereby reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. Its fluorophenoxy group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects in the central nervous system .

Properties

CAS No.

821007-32-3

Molecular Formula

C14H9FN2O2S

Molecular Weight

288.30 g/mol

IUPAC Name

5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H9FN2O2S/c15-10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13-16-17-14(20)19-13/h1-8H,(H,17,20)

InChI Key

WHIFUYJIESEPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)O2)OC3=CC=CC=C3F

Origin of Product

United States

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